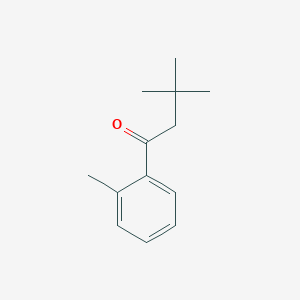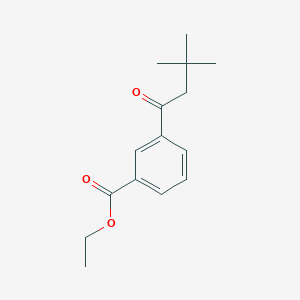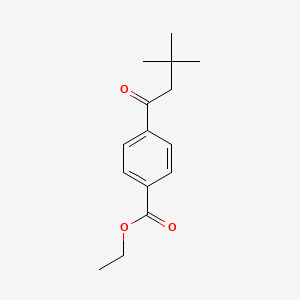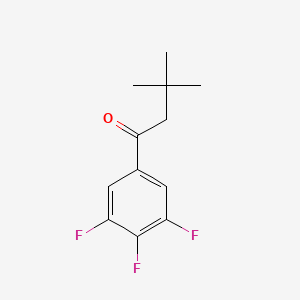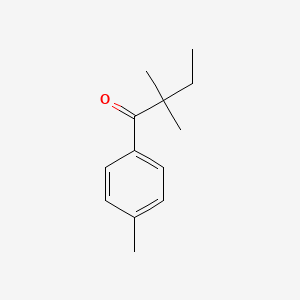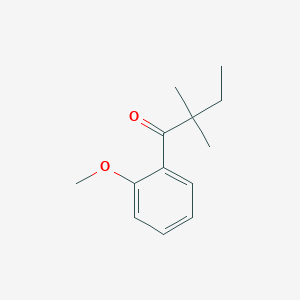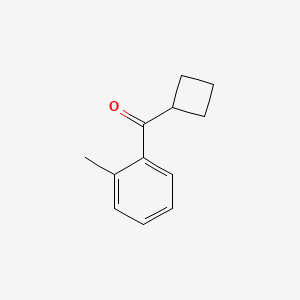
Cyclobutyl 2-methylphenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl 2-methylphenyl ketone is a chemical compound with the CAS Number: 898790-38-0 . It has a molecular weight of 174.24 and its IUPAC name is cyclobutyl (2-methylphenyl)methanone . It is a colorless oil .
Synthesis Analysis
A sequential C−H/C−C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones . Specifically, a bicyclo[1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure .Molecular Structure Analysis
The linear formula of Cyclobutyl 2-methylphenyl ketone is C12H14O . The InChI Code is 1S/C12H14O/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10/h2-3,5,8,10H,4,6-7H2,1H3 .Chemical Reactions Analysis
The results of a study on the photochemistry of methyl cyclobutyl ketone suggest a mechanism dominated by radical-radical reactions involving acetyl, methyl, and cyclobutyl radicals .Physical And Chemical Properties Analysis
Cyclobutyl 2-methylphenyl ketone is a colorless oil . It has a molecular weight of 174.24 and its IUPAC name is cyclobutyl (2-methylphenyl)methanone .Applications De Recherche Scientifique
Catalytic Applications
- Dehydrogenative Silylation : Cyclobutyl phenyl ketones have been utilized in the catalytic dehydrogenative silylation of ketones, showing the ability of cyclobutyl phenyl ketones to undergo transformations under catalysis to form silyl enol ethers in high yields (Ozawa et al., 2001).
Reactivity and Stability Studies
- Carbanion Stabilization : Investigations on cyclobutylcarbinyl phenyl ketones explored their ability to stabilize adjacent carbanion centers, a fundamental aspect of their reactivity. This study provides insights into the electronic effects induced by the cyclobutyl group on adjacent reactive centers (Güven & Peynircioǧlu, 2002).
Synthetic Utility and Antimicrobial Activity
- Benzofuran and Naphthofuran Derivatives : Cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, and their derivatives have been synthesized and tested for antimicrobial activity, demonstrating the potential of cyclobutyl phenyl ketones as precursors for biologically active compounds (Koca et al., 2005).
Thermochemical Properties
- Ketene Dimers and Polymers : Research on the thermochemical properties of ketene dimers and related structures, including cyclobutyl phenyl ketones, aimed at expanding the understanding of their stability and reactivity through theoretical calculations (Morales & Martínez, 2009).
NMR Studies
- Electrophilicity and Conjugation : NMR studies on cyclobutyl ketones, including those related to cyclobutyl 2-methylphenyl ketone, have provided insight into the electrophilicity and conjugation effects within these molecules, important for understanding their chemical behavior (Frimer et al., 2003).
Synthesis of Heterocyclic Compounds
- Aldol Reactions and Ring Expansion : The synthesis of spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones via l-proline-catalyzed direct intermolecular asymmetric aldol reactions showcases the synthetic versatility of cyclobutyl ketones (Bernard et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
cyclobutyl-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10/h2-3,5,8,10H,4,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFTZUVDTRCPBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642512 |
Source


|
| Record name | Cyclobutyl(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 2-methylphenyl ketone | |
CAS RN |
898790-38-0 |
Source


|
| Record name | Cyclobutyl(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

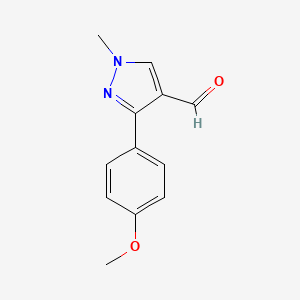
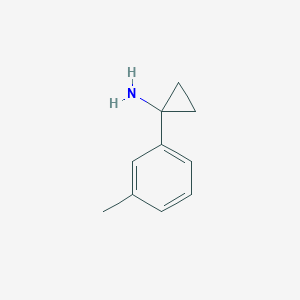
![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)
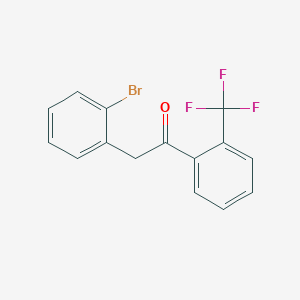
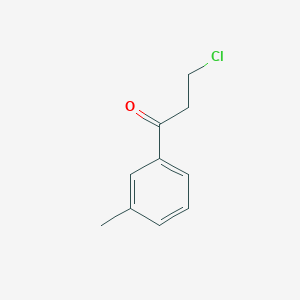
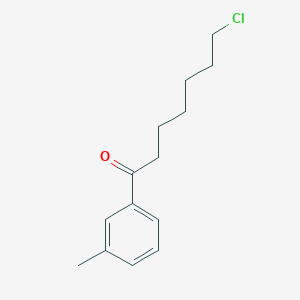
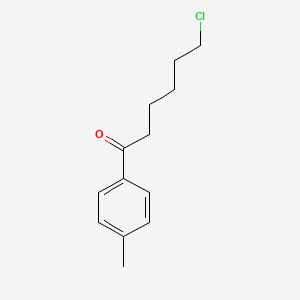
![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)
